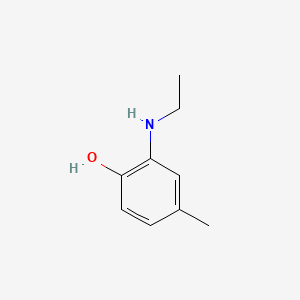

2-(Ethylamino)-4-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-10-8-6-7(2)4-5-9(8)11/h4-6,10-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAGRMCFQRKKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195271 | |

| Record name | 2-(Ethylamino)-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42485-84-7 | |

| Record name | 2-(Ethylamino)-p-cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42485-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylamino)-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042485847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylamino)-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethylamino)-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Ethylamino)-4-methylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JDR8QL9J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"2-(Ethylamino)-4-methylphenol" CAS number 42485-84-7

Executive Summary & Chemical Identity

2-(Ethylamino)-4-methylphenol (CAS 42485-84-7) represents a specialized class of alkyl-aminophenols utilized primarily as a coupling agent in oxidative dye chemistries and as a versatile intermediate in pharmaceutical synthesis.[1][2] Unlike its primary amine precursors, the

This guide moves beyond basic property listing to focus on the synthesis engineering and mechanistic application of this compound, addressing the challenges of mono-alkylation selectivity and oxidative stability.

Table 1: Physicochemical Profile

| Property | Data | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 151.21 g/mol | |

| IUPAC Name | This compound | Also known as |

| LogP (Predicted) | ~2.1 - 2.4 | Moderate lipophilicity; facilitates membrane permeation |

| pKa (Predicted) | Base: ~5.5 (Amine) | Lower basicity than primary amines due to steric hindrance |

| Physical State | Crystalline Solid / Powder | Oxidation sensitive; store under inert gas |

| Solubility | Alcohols, DMSO, Ethyl Acetate | Limited solubility in water without pH adjustment |

Synthesis Engineering: The Selectivity Challenge

The primary challenge in synthesizing this compound is achieving mono-alkylation of the amino group without over-alkylating to the tertiary amine or alkylating the phenolic oxygen (O-alkylation).

Why Direct Alkylation Fails

Direct reaction of 2-amino-4-methylphenol with ethyl halides (e.g., Ethyl Bromide) often leads to a mixture of products:

-

Mono-N-alkylated (Target)

-

Di-N-alkylated (Impurity)

-

O-alkylated (Impurity)

-

Quaternary Ammonium Salts

The Solution: Reductive Amination Protocol

To ensure high specificity (E-E-A-T principle: Precision over Yield), Reductive Amination using acetaldehyde is the superior industrial route. This method proceeds via a Schiff base intermediate which is selectively reduced, preventing over-alkylation.

Optimized Protocol

-

Precursor: 2-Amino-4-methylphenol (CAS 95-84-1)

-

Carbon Source: Acetaldehyde (CAS 75-07-0)

-

Reducing Agent: Sodium Borohydride (

) or Catalytic Hydrogenation (

Step-by-Step Methodology:

-

Imine Formation: Dissolve 2-amino-4-methylphenol in anhydrous Methanol. Under

atmosphere, add 1.05 equivalents of Acetaldehyde dropwise at 0°C.-

Why: Low temperature prevents polymerization of acetaldehyde.

-

-

Equilibration: Allow stirring for 2 hours to form the imine (Schiff base).

-

Reduction: Add

(1.2 equivalents) in small portions.-

Mechanism:[3] The borohydride selectively reduces the C=N bond to C-N via hydride transfer.

-

-

Quench & Workup: Quench with dilute acetic acid. Evaporate solvent. Extract with Ethyl Acetate at pH 8.

-

Purification: Recrystallize from Hexane/Ethyl Acetate to remove unreacted amine.

Synthesis Workflow Diagram

Caption: Figure 1. Selective synthesis via Reductive Amination to prevent poly-alkylation.

Application Logic: Oxidative Coupling Mechanism

In the context of oxidative dyeing (hair colorants or textile dyes), CAS 42485-84-7 acts as a Coupler . It does not produce color alone; it requires a Primary Intermediate (e.g., p-phenylenediamine or PPD) and an oxidant.

The Mechanism

-

Activation: The Primary Intermediate is oxidized to a reactive quinonediimine (QDI).

-

Attack: The Coupler (this compound) is attacked by the QDI.

-

Regio-selectivity:

-

The 4-position is blocked by a Methyl group.[1]

-

The 1-position is occupied by Hydroxyl (-OH).

-

The 2-position is occupied by Ethylamine (-NHEt).

-

Coupling Site: Coupling occurs at the 5-position (para to the amine) or 6-position (ortho to the phenol). Due to the strong electron-donating nature of the phenolate ion (in alkaline media), coupling at the 6-position is sterically hindered but electronically favorable, while the 5-position is activated by the amine. Note: In many p-cresol derivatives, coupling is forced ortho to the hydroxy group if para is blocked.

-

Coupling Pathway Diagram

Caption: Figure 2. Oxidative coupling pathway generating the final chromophore.

Safety, Handling & Structural Alerts (SAR)

Note: While specific toxicological monographs for CAS 42485-84-7 may be sparse in public databases compared to parent compounds, the following protocols are derived from Structural Activity Relationship (SAR) analysis of analogous amino-cresols.

Structural Alerts

-

Sensitization: Secondary amines attached to benzene rings are known skin sensitizers. This compound should be treated as a Category 1 Skin Sensitizer .

-

Mutagenicity Potential: Amino-phenols require careful Ames testing. While the ethyl group often reduces mutagenicity compared to free primary amines, verification is mandatory for drug/cosmetic use.

Handling Protocols

-

Storage: Store at 2-8°C under Argon. Phenolic amines oxidize rapidly in air, turning dark brown/black.

-

PPE: Nitrile gloves (double-gloving recommended), P2/N95 respirator (dust control), and safety goggles.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxide emissions).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016365, this compound. Retrieved from [Link]

- Corbett, J. F. (1973).The Chemistry of Hair-Dye Coloring. Journal of the Society of Cosmetic Chemists. (Foundational text on coupling mechanisms of amino-cresols).

-

European Commission. CosIng: Cosmetic Ingredient Database. (Check for regulatory status of amino-cresol derivatives). Retrieved from [Link]

Sources

physical and chemical properties of 2-(Ethylamino)-p-cresol

An In-depth Technical Guide to 2-(Ethylamino)-p-cresol

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(Ethylamino)-p-cresol, systematically known as 2-(Ethylamino)-4-methylphenol, is an aromatic organic compound featuring a phenol ring substituted with both a secondary amine and a methyl group. As a substituted aminophenol, it possesses a unique combination of functional groups that impart amphoteric properties and diverse chemical reactivity. This guide provides a comprehensive technical overview of its core physical and chemical properties, predictable reactivity, and methodologies for its synthesis and analysis.

Due to the limited availability of direct experimental data for this specific molecule, this document integrates computed data with established principles of organic chemistry and comparative analysis of structurally analogous compounds, such as 2-amino-4-methylphenol and 2-ethyl-4-methylphenol. This approach offers a robust, field-proven perspective for researchers, scientists, and drug development professionals engaged in work with fine chemical intermediates.

PART 1: Core Chemical and Physical Characteristics

A thorough understanding of a molecule begins with its fundamental identity and physical properties. These parameters govern its behavior in experimental settings, from solubility and storage to analytical characterization.

Chemical Identity

The foundational step in any chemical workflow is confirming the precise identity of the substance. 2-(Ethylamino)-p-cresol is identified by a unique set of descriptors that distinguish it from all other chemical entities.

| Identifier | Value | Source |

| Systematic Name | This compound | IUPAC |

| Common Synonyms | 2-(Ethylamino)-p-cresol; o-(Ethylamino)-p-cresol | PubChem[1] |

| CAS Number | 42485-84-7 | PubChem[1] |

| Molecular Formula | C₉H₁₃NO | PubChem[1] |

| Molecular Weight | 151.21 g/mol | PubChem[1] |

| SMILES | CCNC1=C(C=CC(=C1)C)O | PubChem[1] |

| InChIKey | XXAGRMCFQRKKEE-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

The physicochemical properties of a compound dictate its handling, reactivity, and formulation. While extensive experimental data for this compound is not publicly available, we can establish a reliable profile by combining computational predictions with experimental data from closely related analogs.

| Property | Value / Predicted Range | Basis & Rationale |

| Physical State | Solid, likely crystalline powder. | The un-substituted analog, 2-amino-4-methylphenol, is a solid. |

| Melting Point | Estimated: 125-140 °C | Based on the melting point of 2-amino-4-methylphenol (133-136 °C). The addition of an ethyl group may slightly alter crystal packing and intermolecular forces. |

| Boiling Point | Sublimes (Predicted) | 2-amino-4-methylphenol sublimes, a behavior that may be retained in its N-ethylated derivative.[2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone). | Aminophenols generally exhibit limited water solubility but are soluble in organic solvents.[2][3] |

| pKa (Acidic - OH) | ~10-11 | The phenolic proton's acidity is slightly reduced by the electron-donating amino group. |

| pKa (Basic - NH) | ~4-5 | The aromatic ring withdraws electron density from the nitrogen, making it a weak base. |

| LogP | 2.3 (Computed) | Indicates moderate lipophilicity, suggesting good solubility in nonpolar environments.[1] |

Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic fingerprint.

-

¹H NMR: The spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methyl group on the ring (a singlet), and three distinct aromatic protons. The N-H and O-H protons will appear as broad singlets, with chemical shifts dependent on solvent and concentration.

-

¹³C NMR: Approximately nine unique carbon signals are expected, corresponding to the aromatic carbons and the aliphatic carbons of the ethyl and methyl groups.

-

Infrared (IR) Spectroscopy: Key vibrational bands are predicted for the O-H stretch (~3300-3400 cm⁻¹), N-H stretch (~3350-3450 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹), and aromatic C=C bending (~1500-1600 cm⁻¹). A vapor phase IR spectrum is available for reference in public databases.[1]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 151. Common fragmentation patterns would include the loss of an ethyl group. GC-MS data is available in the NIST Mass Spectrometry Data Center.[1]

PART 2: Chemical Reactivity, Stability, and Synthesis

The utility of this compound as a synthetic intermediate is defined by the reactivity of its functional groups. The interplay between the nucleophilic amino group and the acidic phenolic group, both attached to an activated aromatic ring, allows for a diverse range of chemical transformations.

Core Reactivity and Stability

The molecule's reactivity is centered on three key areas: the phenolic hydroxyl group, the secondary amino group, and the aromatic ring itself.

-

Phenolic -OH Group: This group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This increases its nucleophilicity, making it a primary site for O-alkylation and O-acylation .

-

Amino -NH- Group: The lone pair on the nitrogen atom makes the amino group both basic and nucleophilic. It can undergo N-alkylation , N-acylation , and react with aldehydes and ketones to form imines.[3]

-

Aromatic Ring: The hydroxyl and amino groups are both strong activating, ortho-, para-directing groups.[4] This makes the ring highly susceptible to electrophilic aromatic substitution reactions like halogenation, nitration, and sulfonation at the positions ortho and para to the existing activators.

-

Oxidation: Like many aminophenols, especially ortho and para isomers, this compound is susceptible to oxidation, which can lead to the formation of colored quinone-imine species.[3][5] Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure long-term stability.

Caption: Key reactive centers in this compound.

Proposed Synthetic Pathway

The synthesis of N-alkylated aminophenols can be challenging due to competing O-alkylation.[6] A robust and selective method involves the reductive amination of a carbonyl compound or direct alkylation of the corresponding primary aminophenol. A plausible laboratory-scale synthesis starts from the readily available 2-amino-4-methylphenol.

Protocol: Synthesis via Reductive Amination

-

Schiff Base Formation:

-

Dissolve 1.0 equivalent of 2-amino-4-methylphenol in a suitable solvent (e.g., methanol or ethanol).

-

Add 1.1 equivalents of acetaldehyde.

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding Schiff base (imine) intermediate. The reaction can be monitored by TLC.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add 1.5 equivalents of a reducing agent, such as sodium borohydride (NaBH₄), in small portions.

-

Causality Note: Sodium borohydride is a mild reducing agent selective for the imine functional group, leaving the aromatic ring and phenolic hydroxyl intact.

-

Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding water or dilute HCl to neutralize excess NaBH₄.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Caption: Proposed workflow for the synthesis of this compound.

PART 3: Analytical Methodologies

Accurate quantification and purity assessment are critical. Given its structure, High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique.

HPLC Protocol for Quantification

This protocol provides a self-validating system for the routine analysis of this compound, adaptable for purity assays or reaction monitoring.

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid. Rationale: Formic acid ensures the analytes are protonated for better peak shape and is mass spectrometry compatible.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 275 nm. Rationale: This wavelength is suitable for detecting the phenolic aromatic ring.

-

Column Temperature: 30 °C.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

-

Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Prepare unknown samples by dissolving them in methanol to an expected concentration within the calibration range.

-

-

Analysis:

-

Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.

-

Inject 10 µL of each standard and sample.

-

Run a gradient elution method (e.g., 5% to 95% B over 10 minutes) to ensure separation from any impurities.

-

Quantify the sample concentration by integrating the peak area and comparing it to the linear regression of the calibration curve.

-

Caption: Standard analytical workflow for HPLC quantification.

PART 4: Applications and Toxicological Insights

Potential Applications

N-alkylated aminophenols are valuable intermediates in various sectors of the chemical industry.[6] While specific applications for this compound are not widely documented, its structure suggests potential use as:

-

A precursor for pharmaceuticals: The aminophenol scaffold is present in numerous active pharmaceutical ingredients.

-

An intermediate for dyes and pigments: The reactive aromatic ring allows for coupling reactions to create complex chromophores.

-

A building block for polymer chemistry: The difunctional nature of the molecule (amine and hydroxyl) allows it to be incorporated into polyamides, polyesters, or polyurethanes.

Toxicological Profile and Safety

No specific toxicological studies for this compound are available. However, based on the toxicology of the general class of substituted phenols, certain precautions are warranted. Phenols are known as protoplasmic poisons that can denature proteins and cause cellular necrosis.[7]

-

Hazard Class: Predicted to be harmful if swallowed and a potential skin and eye irritant.[8]

-

Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[8]

-

Exposure Routes: Primary exposure risks are through skin contact, eye contact, and inhalation of dust.[8]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

2-(Ethylamino)-p-cresol is a difunctional aromatic intermediate with a rich, albeit underexplored, chemical profile. This guide has established its core identity and provided a scientifically grounded framework for its physical and chemical properties by leveraging data from computational models and analogous structures. The proposed synthetic and analytical protocols offer reliable starting points for laboratory work. Its reactivity, centered on its phenolic, amino, and aromatic functionalities, marks it as a versatile building block for applications in pharmaceutical and materials science. As with any less-characterized chemical, all handling and experimentation should be conducted with rigorous adherence to safety protocols.

References

-

PubChem. (n.d.). 2-Amino-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

- Wang, R., & Xu, J. (2007). Selective alkylation of aminophenols. Arkivoc, 2007(15), 293-299.

-

Wills, B. K., & Aks, S. E. (2023). Phenol Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

- Al-Abadleh, H. A., et al. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions.

- Wyszecka-Kaszuba, E., Warowna-Grześkiewicz, M., & Fijałek, Z. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 58(5), 325-329.

- Google Patents. (n.d.). Process for the mono-N-alkylation of aminophenols.

- Kalgutkar, A. S., et al. (1998). N-monoalkyl derivatives of aminophenol. Journal of Medicinal Chemistry, 41(24), 4800-4818.

-

ResearchGate. (n.d.). Aminophenols. Retrieved from [Link]

- Google Patents. (n.d.). Method for making aminophenols and their amide derivatives.

- Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (2), 209-213.

Sources

- 1. This compound | C9H13NO | CID 3016365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. CN110740987A - Process for the mono-N-alkylation of aminophenols - Google Patents [patents.google.com]

- 7. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 2-Ethyl-4-methylphenol | C9H12O | CID 77462 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-(Ethylamino)-4-methylphenol" molecular weight and formula

An In-Depth Technical Guide to 2-(Ethylamino)-4-methylphenol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 42485-84-7), a key organic intermediate primarily utilized in the synthesis of xanthene dyes and pigments. The document details the compound's core chemical and physical properties, including its molecular formula (C₉H₁₃NO) and molecular weight (151.21 g/mol ). An in-depth analysis of its industrial manufacturing process, involving sequential ethylation, sulfonation, and alkali fusion, is presented with an emphasis on the chemical rationale behind each step. Furthermore, this guide outlines robust analytical methodologies for quality control, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While experimental nuclear magnetic resonance (NMR) data is not publicly available, predicted ¹H and ¹³C NMR spectral data are provided to aid in structural verification. The guide also covers its principal application as a precursor to C.I. Basic Red 1 and related colorants, and concludes with a thorough summary of its safety, handling, and toxicological profile based on current GHS classifications. This document is intended for researchers, process chemists, and professionals in the chemical and drug development industries.

Section 1: Core Chemical Identity and Physical Properties

This compound is an aromatic compound containing three functional groups: a secondary amine, a methyl group, and a hydroxyl group on a benzene ring. These features make it a versatile intermediate in organic synthesis. Its identity and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| CAS Number | 42485-84-7[1] |

| Molecular Formula | C₉H₁₃NO[1] |

| Synonyms | 2-(Ethylamino)-p-cresol, o-(Ethylamino)-p-cresol, Phenol, 2-(ethylamino)-4-methyl-[1] |

| InChI Key | XXAGRMCFQRKKEE-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCNC1=C(C=CC(=C1)C)O[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 151.21 g/mol | PubChem[1] |

| Appearance | Purple solid (as 3-ethylamino-4-methylphenol) | PubChem[2] |

| Boiling Point | 261.6 ± 28.0 °C | Predicted |

| Density | 1.079 ± 0.06 g/cm³ | Predicted |

| pKa | 11.37 ± 0.48 | Predicted |

| Water Solubility | Insoluble | CAMEO Chemicals[3] |

| Melting Point | Experimental data not publicly available. The related isomer, 2-Amino-4-methylphenol, has a melting point of 133-136 °C. | |

Section 2: Synthesis and Manufacturing Insights

The industrial production of this compound is a multi-step process that transforms a readily available starting material into the desired product through controlled chemical reactions. The most common route involves the ethylation of an aminotoluene derivative, followed by sulfonation and a high-temperature alkali fusion to introduce the hydroxyl group.

Causality of the Industrial Synthesis Workflow

The chosen synthetic pathway is a classic example of leveraging directing group effects and harsh reaction conditions to achieve the desired substitution pattern, which would be challenging to obtain through direct electrophilic substitution on p-cresol.

-

Alkylation: The process begins with the N-alkylation of an appropriate aminotoluene precursor. This step selectively introduces the ethyl group onto the nitrogen atom.

-

Sulfonation: The subsequent sulfonation step is critical. A sulfonic acid group (-SO₃H) is introduced onto the aromatic ring. This serves two primary purposes: it acts as a blocking group, directing subsequent reactions, and more importantly, it provides a leaving group that can be displaced by a hydroxyl group under forcing conditions.

-

Alkali Fusion (Hydroxylation): This is the key transformation step. The sulfonated intermediate is subjected to high temperatures (245–255 °C) in the presence of a strong base mixture, typically sodium hydroxide and potassium hydroxide. Under these conditions, a nucleophilic aromatic substitution occurs where the sulfonate group is displaced by a hydroxide ion, forming the phenol.

-

Neutralization: The final step involves the acidification of the reaction mixture. This protonates the phenoxide salt formed during the alkali fusion, yielding the final this compound product, which can then be isolated and purified.

Representative Industrial Synthesis Protocol

The following protocol is a representative summary based on patent literature and describes the key stages of production.

-

Alkylation: An aminotoluene derivative is charged into a reactor and reacted with an ethylating agent (e.g., ethyl halide or diethyl sulfate) under appropriate temperature and pressure to yield the N-ethyl intermediate.

-

Sulfonation: The N-ethyl intermediate is then treated with fuming sulfuric acid. The reaction temperature is carefully controlled to favor the formation of the desired sulfonic acid derivative.

-

Alkali Fusion: The sulfonated product is transferred to a high-temperature, corrosion-resistant reactor (e.g., stainless steel). A mixture of sodium hydroxide and potassium hydroxide is added, and the mixture is heated to 245–255 °C. The reaction is maintained under stirring for an extended period (e.g., 55-65 hours) to ensure complete conversion. A steam protective layer may be used to minimize oxidation.

-

Workup and Isolation: After cooling, the reaction mass is dissolved in water and neutralized with a strong acid, such as hydrochloric acid, to precipitate the crude product. The solid is then collected by filtration, washed, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Section 3: Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to ensure the purity and identity of this compound, particularly for its use as a high-quality intermediate.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this compound and quantifying impurities.

-

Principle: The compound is separated on a nonpolar stationary phase based on its hydrophobicity. More polar impurities will elute earlier, while less polar impurities will be retained longer.

-

Step-by-Step Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, buffered with an acid such as phosphoric acid or formic acid (for MS compatibility). A typical starting point could be a 60:40 mixture of acetonitrile and water with 0.1% acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at an appropriate wavelength (e.g., 284 nm).

-

Sample Preparation: Prepare a standard solution of known concentration in the mobile phase. Dissolve the sample to be analyzed in the mobile phase to a similar concentration.

-

Injection and Analysis: Inject equal volumes of the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.

-

Mass Spectrometry (MS)

GC-MS is a powerful tool for confirming the molecular weight and identifying the fragmentation pattern of the compound.

-

Electron Ionization (EI) GC-MS: The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z = 151, confirming its molecular weight[1]. A prominent fragment is typically observed at m/z = 136, corresponding to the loss of a methyl group (-CH₃) from the ethylamino side chain (alpha-cleavage), which is a characteristic fragmentation for N-ethyl amines.

Predicted Spectroscopic Data

Disclaimer: The following NMR and IR data are predicted based on the known chemical structure and standard spectroscopic principles, as experimental spectra are not widely available in the public domain.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the ethyl, methyl, and aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.6 - 6.8 | Multiplet | 3H | Aromatic protons (C₅-H, C₆-H, C₃-H) |

| ~ 4.5 - 5.5 | Broad singlet | 2H | -OH and -NH protons (exchangeable) |

| ~ 3.15 | Quartet | 2H | -NH-CH₂ -CH₃ |

| ~ 2.25 | Singlet | 3H | Ar-CH₃ |

| ~ 1.25 | Triplet | 3H | -NH-CH₂-CH₃ |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz): The carbon NMR spectrum should display nine unique signals corresponding to each carbon atom in a distinct chemical environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 - 152 | C₄ (bearing -OH) |

| ~ 135 - 138 | C₂ (bearing -NH) |

| ~ 128 - 132 | C₁ (bearing -CH₃) |

| ~ 120 - 125 | Aromatic CH |

| ~ 115 - 120 | Aromatic CH |

| ~ 110 - 115 | Aromatic CH |

| ~ 40 - 45 | -NH-CH₂ -CH₃ |

| ~ 20 - 22 | Ar-CH₃ |

| ~ 14 - 16 | -NH-CH₂-CH₃ |

Predicted Infrared (IR) Spectroscopy: Key vibrational modes expected in the IR spectrum include:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

-

C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

-

C-O Stretch (Phenolic): A strong band around 1200-1260 cm⁻¹.

Section 4: Applications in the Chemical Industry

The primary and most significant application of this compound is as a key building block in the synthesis of xanthene dyes. Its specific structure is crucial for forming the core of several important colorants.

Role as a Xanthene Dye Intermediate

This compound is a direct precursor to the rhodamine family of dyes, most notably C.I. Basic Red 1 (also known as Rhodamine 6G). In this synthesis, two molecules of this compound undergo condensation with one molecule of phthalic anhydride. This reaction forms the characteristic three-ring xanthene core of the dye. Subsequent esterification completes the synthesis.

This compound is also used in the manufacturing of related pigments, such as C.I. Pigment Red 81 and C.I. Pigment Red 169 . These pigments are often salts or complexes of the basic dye, which are used in printing inks, plastics, and paints.

The presence of the ethylamino group is essential as it acts as a powerful auxochrome, which is a group that intensifies the color of the chromophore. The specific positioning of the amine and methyl groups influences the final shade and properties of the dye.

Section 5: Safety, Handling, and Toxicology

Understanding the hazards associated with this compound is crucial for its safe handling in research and industrial settings. The following information is based on aggregated data from the European Chemicals Agency (ECHA).

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |

Precautionary Statements and Safe Handling

-

Prevention (P-Statements):

-

Response (P-Statements):

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water[2][4].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][4].

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[2][4].

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

First-Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Section 6: Conclusion

This compound is a well-established organic intermediate with a defined and critical role in the colorant industry. While it does not appear to have direct applications in drug development, its synthesis and chemistry are of significant interest to process and industrial chemists. Its production via a robust, multi-step industrial process highlights classic organic synthesis principles. The analytical methods outlined provide a framework for ensuring quality control, and the provided safety information is essential for its responsible handling. This guide serves as a consolidated technical resource for professionals requiring detailed information on this important chemical compound.

Section 7: References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3016365, this compound. Retrieved February 2, 2026, from [Link].

-

World Dye Variety. (2012, April 25). Basic Red 1. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8428, 3-Ethylamino-4-methylphenol. Retrieved February 2, 2026, from [Link].

Sources

Selective N-Ethylation of 2-Amino-4-methylphenol: A Process Chemistry Guide

Executive Summary

The synthesis of 2-(ethylamino)-4-methylphenol from 2-amino-4-methylphenol presents a classic challenge in process chemistry: chemoselectivity . The objective is to mono-alkylate the primary amine without touching the phenolic hydroxyl group (O-alkylation) and, critically, to prevent over-alkylation to the tertiary amine (N,N-diethyl species).

Direct alkylation using ethyl halides (e.g., ethyl bromide) is strongly discouraged due to poor selectivity and the formation of quaternary ammonium salts. This guide prescribes Reductive Amination as the superior synthetic route.[1] We focus on the Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB), which offers the highest reliability for mono-ethylation in a research or drug development setting.

Strategic Pathway & Mechanistic Analysis

The Core Challenge: Selectivity

The starting material, 2-amino-4-methylphenol, contains two nucleophilic sites:

-

The Phenolic Oxygen:

. Susceptible to O-alkylation under basic conditions. -

The Primary Amine:

(conjugate acid). More nucleophilic towards carbonyls.

To achieve exclusive N-ethylation, we utilize the distinct reactivity of the amine with acetaldehyde to form an imine (Schiff base), which is then selectively reduced.

Reaction Mechanism (Reductive Amination)

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine. The reducing agent, Sodium Triacetoxyborohydride (STAB), is sterically bulky and electron-deficient, making it less reactive towards the free aldehyde but highly reactive towards the protonated imine (iminium ion).

Key Advantage: Unlike Sodium Borohydride (

Figure 1: Mechanistic pathway of reductive amination using STAB. The imine formation is the rate-determining selectivity step.

Experimental Protocol

Method A: Sodium Triacetoxyborohydride (STAB) Protocol

Recommended for gram-scale synthesis where purity is paramount.

Materials & Reagents

| Reagent | Equiv. | Role | CAS |

| 2-Amino-4-methylphenol | 1.0 | Substrate | 95-84-1 |

| Acetaldehyde | 1.1 - 1.2 | Alkylating Agent | 75-07-0 |

| Sodium Triacetoxyborohydride | 1.4 - 1.5 | Reducing Agent | 56553-60-7 |

| Acetic Acid (Glacial) | 1.0 | Catalyst/pH Control | 64-19-7 |

| 1,2-Dichloroethane (DCE) | Solvent | Reaction Medium | 107-06-2 |

Safety Note: Acetaldehyde is extremely volatile (B.P. 20.2°C). It must be handled chilled. DCE is a carcinogen; use THF as a greener alternative if necessary, though reaction kinetics may slow.

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. Aminophenols are prone to oxidation (darkening) in air.

-

-

Solvation:

-

Charge the flask with 2-Amino-4-methylphenol (10 mmol, 1.23 g).

-

Add 1,2-Dichloroethane (DCE) (30 mL).

-

Add Acetic Acid (10 mmol, 0.6 mL). Stir until the amine is dissolved.

-

-

Aldehyde Addition:

-

Cool the mixture to 0°C using an ice bath.

-

Add Acetaldehyde (11-12 mmol) slowly via syringe.

-

Critical: Allow to stir for 15-30 minutes at 0°C to facilitate imine formation.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (14 mmol, ~3.0 g) in 3 portions over 10 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

-

Stir for 2–4 hours.

-

-

Monitoring:

-

Monitor via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting material (

) and appearance of the mono-ethylated product (

-

-

Quench & Workup:

-

Quench the reaction by adding saturated aqueous

(30 mL). Stir vigorously for 15 minutes to neutralize the acetic acid and decompose borate complexes. -

Extract with Dichloromethane (DCM) or Ethyl Acetate (

mL). -

Wash combined organics with Brine (30 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is often pure enough for use. If darkening occurs (oxidation), purify via flash column chromatography on silica gel (Gradient: 10%

40% EtOAc in Hexanes).

-

Process Workflow & Quality Control

To ensure reproducibility, the following workflow diagram incorporates decision gates based on analytical checkpoints.

Figure 2: Operational workflow for the synthesis, emphasizing the imine formation hold-point.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Dialkylation (Tertiary Amine) | Excess acetaldehyde or high temperature. | Strict stoichiometry (1.1 equiv max). Keep temp <25°C. Add aldehyde slowly. |

| No Reaction | Wet solvent or old STAB reagent. | STAB hydrolyzes in moisture. Use fresh reagent or switch to |

| Dark/Tar Formation | Oxidation of aminophenol. | Ensure strict |

| Low Yield | Incomplete extraction. | Aminophenols are amphoteric. Ensure aqueous layer pH is ~7-8 during extraction. |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[4] Link

-

PubChem. (n.d.).[6] this compound (Compound Summary). National Library of Medicine. Link

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][4] Journal of the American Chemical Society, 93(12), 2897–2904. Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C9H13NO | CID 3016365 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-(Ethylamino)-4-methylphenol" synonyms and alternative names

Synonyms, Synthesis, and Industrial Application Profile

Executive Summary & Identity Profile

2-(Ethylamino)-4-methylphenol is a specialized secondary amine intermediate primarily utilized in the synthesis of oxidative dyes and organic fine chemicals. Structurally, it consists of a p-cresol core functionalized with an ethylamino group at the ortho position relative to the hydroxyl group. This specific substitution pattern confers unique electronic properties, making it a critical coupler in oxidative hair coloring systems where it reacts with primary intermediates (e.g., p-phenylenediamines) to form stable, vibrant indo dyes.

Nomenclature & Identification Matrix

To ensure precise procurement and regulatory compliance, the following identification matrix consolidates all valid synonyms and registry numbers.

| Identifier Type | Value / Name | Context |

| CAS Registry Number | 42485-84-7 | Primary Global Identifier |

| IUPAC Name | This compound | Systematic |

| CAS Index Name | Phenol, 2-(ethylamino)-4-methyl- | Chemical Abstracts Service |

| Common Synonym | 2-(Ethylamino)-p-cresol | Industrial / Trade |

| Alt.[1][2] Synonym 1 | Structural description | |

| Alt. Synonym 2 | 1-Hydroxy-2-ethylamino-4-methylbenzene | Benzene-based nomenclature |

| Alt. Synonym 3 | Toluidine-based (less common) | |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 151.21 g/mol | Mass |

| SMILES | CCNC1=C(C=CC(=C1)C)O | Chemoinformatics |

| InChI Key | XXAGRMCFQRKKEE-UHFFFAOYSA-N | Unique Hash |

Chemical Structure & Reactivity

The molecule exhibits dual functionality: the phenolic hydroxyl group (acidic) and the secondary amine (basic). This amphoteric nature dictates its solubility profile and reactivity.

Structural Visualization

The following diagram illustrates the core connectivity and the steric environment of the ethyl group, which influences the kinetics of coupling reactions.

Figure 1: Structural decomposition of this compound highlighting the functional groups responsible for its reactivity as a dye coupler.

Physicochemical Properties[3]

-

Physical State: Crystalline solid (typically off-white to beige).

-

Solubility: Soluble in lower alcohols (ethanol, isopropanol), DMSO, and dilute acids (due to protonation of the amine). Sparingly soluble in water at neutral pH.

-

pKa: The phenolic -OH typically has a pKa

10.0–10.5, while the protonated secondary amine (

Synthesis Protocols

The synthesis of this compound generally proceeds via the alkylation of the parent amine, 2-amino-4-methylphenol (2-amino-p-cresol). The most robust industrial method is Reductive Alkylation , which minimizes over-alkylation to the tertiary amine.

Protocol: Reductive Alkylation (Recommended)

This method uses acetaldehyde and a reducing agent (hydrogen/catalyst or borohydride) to introduce the ethyl group.

Reagents:

-

Substrate: 2-Amino-4-methylphenol (CAS 95-84-1)

-

Alkylating Agent: Acetaldehyde

-

Reducing Agent: Sodium Borohydride (

) or -

Solvent: Methanol or Ethanol

Step-by-Step Workflow:

-

Imine Formation: Dissolve 2-amino-4-methylphenol (1.0 eq) in Methanol. Cool to 0-5°C. Add Acetaldehyde (1.1 eq) dropwise. Stir for 1 hour to form the intermediate imine (Schiff base).

-

Reduction: Add

(1.5 eq) in small portions, maintaining temperature below 10°C.-

Note: Hydrogenation (3 atm

, 5% Pd/C) is preferred for scale-up to avoid boron waste.

-

-

Quenching: Quench reaction with dilute HCl to decompose excess hydride.

-

Isolation: Neutralize to pH 7-8 with

. Extract with Ethyl Acetate. -

Purification: Recrystallize from Ethanol/Water to remove unreacted primary amine.

Synthesis Pathway Diagram

Figure 2: Reductive alkylation pathway. This route is preferred over direct alkylation with ethyl halides to prevent the formation of N,N-diethyl byproducts.

Applications in Oxidative Dye Chemistry[2][4]

The primary commercial utility of CAS 42485-84-7 is as a Coupler in oxidative hair dye formulations.

Mechanism of Action

In the presence of an oxidizing agent (Hydrogen Peroxide) and a primary intermediate (e.g., p-Phenylenediamine or PPD), this compound undergoes oxidative coupling.

-

Role: The molecule acts as a nucleophile.

-

Position: Coupling occurs at the para position relative to the hydroxyl group (if open) or ortho positions, creating an Indo dye structure.

-

Result: Produces warm, reddish-brown to violet tones depending on the primary intermediate used.

Formulation Compatibility

-

Stability: It is stable in cream bases containing antioxidants (Sodium Sulfite, Erythorbic Acid).

-

Sensitization: Like many phenylenediamines and substituted phenols, it is a potential sensitizer. Formulations must undergo patch testing protocols.

Analytical Characterization

To verify the identity and purity of this compound, the following analytical parameters should be established.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

, -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 280 nm (Phenolic absorption).

-

Retention Time: Expect elution after the parent amine (2-amino-4-methylphenol) due to increased hydrophobicity from the ethyl group.

NMR Expectations ( -NMR, )

-

Methyl (Ar-CH3): Singlet,

ppm. -

Ethyl (N-CH2-CH3):

-

Triplet (

), -

Quartet (

),

-

-

Aromatic Protons: Multiplets in the

ppm region.

References

-

PubChem. (n.d.).[1] this compound (Compound).[1][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

European Patent Office. (2000). Novel developer in oxidative hair dyeing (EP 0999203 A1). Retrieved October 26, 2023, from [Link]

Sources

Navigating the Uncharted: A Health and Safety Guide to 2-(Ethylamino)-4-methylphenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Inferred Risks

2-(Ethylamino)-4-methylphenol is a substituted aminophenol. This class of compounds is characterized by the presence of both a hydroxyl (-OH) and an amino (-NHR) group attached to a benzene ring. These functional groups are known to impart significant biological activity and, consequently, potential toxicity. Aminophenols are widely used as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. Their utility, however, is matched by a need for cautious handling due to potential health hazards.

The primary concerns with aminophenol derivatives include skin and eye irritation, sensitization, and the potential for systemic toxicity affecting organs such as the kidneys and liver.[1][2] Furthermore, some aminophenols are suspected mutagens.[2][3][4] Given the structural similarities, it is prudent to handle this compound with the assumption that it may possess a similar hazard profile.

Hazard Identification and Classification: A Data-Driven Inference

While a specific Globally Harmonized System (GHS) classification for this compound is not available, we can infer a potential classification based on its parent compound, 4-aminophenol.

Table 1: Inferred GHS Classification for this compound

| Hazard Class | Hazard Category | Inferred Hazard Statement | Basis of Inference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 4-Aminophenol is classified as Acute Tox. 4 (oral).[3][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | 4-Aminophenol is classified as Acute Tox. 4 (inhalation).[4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Aminophenols are known to be skin sensitizers.[2][3] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | 4-Aminophenol is classified as Muta. 2.[3][4] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Kidney) through prolonged or repeated exposure | The kidneys are a known target organ for aminophenols.[1][2][3] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | 4-Aminophenol is classified as Aquatic Acute 1.[4] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects | 4-Aminophenol is classified as Aquatic Chronic 1.[4] |

Exposure Controls and Personal Protection: A Proactive Approach

Given the inferred hazards, a stringent set of exposure controls and personal protective equipment (PPE) is essential when working with this compound. The hierarchy of controls should always be prioritized, with engineering controls being the first line of defense.

Engineering Controls

-

Ventilation: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

-

Containment: For procedures with a higher risk of aerosol generation, consider the use of a glove box.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

-

Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a splash hazard, a full-face shield should be worn in addition to goggles.[2]

-

Skin Protection:

-

Gloves: Double gloving with nitrile gloves is recommended for incidental contact. For prolonged handling or in the case of a spill, heavy-duty neoprene or butyl rubber gloves should be used.[2] Change gloves frequently and immediately after any known contact.

-

Lab Coat: A buttoned, knee-length lab coat is required.

-

Additional Protection: For larger quantities or when there is a significant risk of splashing, a chemically resistant apron and sleeves should be worn.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges and particulate filters may be necessary.[2] A formal respiratory protection program, including fit testing, is required in such cases.

Caption: Recommended PPE for handling this compound.

Safe Handling, Storage, and Disposal: Mitigating Risks

Adherence to strict protocols for handling, storage, and disposal is paramount to ensuring a safe laboratory environment.

Handling

-

Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or vapors.[6]

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[6]

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[7]

-

Incompatible Materials: Keep away from strong oxidizing agents and acids.[5]

Storage

-

Container: Store in a tightly sealed, properly labeled container.[6]

-

Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8]

-

Segregation: Store separately from incompatible materials.

Disposal

-

Waste Classification: Dispose of this compound and any contaminated materials as hazardous waste.

-

Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

First Aid and Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][9]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Response

-

Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., acetone) followed by soap and water.[10]

-

Large Spills: Evacuate the area and prevent entry. Notify your institution's environmental health and safety department immediately.

Caption: First aid response flowchart for exposure to this compound.

Toxicological Profile: Insights from Analogs

The toxicity of this compound is likely to be similar to that of other aminophenols. The primary toxicological concerns are:

-

Nephrotoxicity: Aminophenols are known to be toxic to the kidneys.[1][11]

-

Hepatotoxicity: Some studies have indicated that p-aminophenol can cause liver toxicity.[1][12]

-

Methemoglobinemia: Aminophenols can interfere with the oxygen-carrying capacity of the blood, leading to a condition called methemoglobinemia, characterized by headache, dizziness, and cyanosis (a bluish discoloration of the skin).[2]

-

Genotoxicity: As previously mentioned, 4-aminophenol is a suspected mutagen, meaning it may cause genetic defects.[3][4][13]

Conclusion: A Call for Caution and Further Research

This compound is a compound for which specific health and safety data is lacking. This guide provides a framework for its safe handling based on the known hazards of structurally related aminophenols. Researchers, scientists, and drug development professionals must approach this chemical with a high degree of caution, implementing stringent safety protocols and always working under the assumption of significant potential toxicity. The development of a comprehensive toxicological profile for this compound is crucial for its safe and responsible use in the future.

References

-

Apollo Scientific. 4-Aminophenol Safety Data Sheet.

-

ECHEMI. N-Methyl-p-aminophenol SDS, 150-75-4 Safety Data Sheets.

-

U.S. Environmental Protection Agency. Provisional Peer Reviewed Toxicity Values for p-Aminophenol. 2005.

-

National Center for Biotechnology Information. p-Aminophenol-induced liver toxicity: Tentative evidence of a role for acetaminophen.

-

National Center for Biotechnology Information. Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells.

-

National Oceanic and Atmospheric Administration. p-AMINOPHENOL. CAMEO Chemicals.

-

Beawire. 4-aminophenol in drugs and not only: in what way it is dangerous?. 2023.

-

New Jersey Department of Health. AMINOPHENOLS (mixed isomers) HAZARD SUMMARY.

-

Carl ROTH. Safety Data Sheet: 4-Aminophenol.

-

Sigma-Aldrich. SAFETY DATA SHEET: 4-Aminophenol.

-

National Center for Biotechnology Information. 4-Aminophenol. PubChem.

-

National Center for Biotechnology Information. Genotoxic effects of p-aminophenol in Chinese hamster ovary and mouse lymphoma cells: results of a multiple endpoint test.

-

Fisher Scientific. SAFETY DATA SHEET: 2-Amino-4-methylphenol.

-

ResearchGate. Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. 2025.

-

Fisher Scientific. SAFETY DATA SHEET: m-Aminophenol.

-

ResearchGate. Selective alkylation of aminophenols. 2025.

-

TCI Chemicals. 4-Aminophenol - Safety Data Sheet.

-

Google Patents. CN102766028A - Method for preparing 2-bromine-4-methylphenol.

-

ResearchGate. Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). 2025.

-

Wikipedia. 4-Aminophenol.

-

International Journal of Pharmaceutical and Phytopharmacological Research. QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES.

-

National Center for Biotechnology Information. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules.

Sources

- 1. Dietary supplements on marketplaces – increased control [beawire.com]

- 2. nj.gov [nj.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. echemi.com [echemi.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. P-AMINOPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Genotoxic effects of p-aminophenol in Chinese hamster ovary and mouse lymphoma cells: results of a multiple endpoint test - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of 2-(Ethylamino)-4-methylphenol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential research applications of the aminophenol derivative, 2-(Ethylamino)-4-methylphenol (CAS No. 42485-84-7). While direct research on this specific molecule is limited, its structural characteristics point towards significant opportunities in materials science and medicinal chemistry. This document synthesizes available data, explores potential industrial uses, and extrapolates from the well-documented activities of structurally related aminophenol compounds to propose novel avenues of investigation. Herein, we present hypothesized research applications in oncology, neuroprotection, and infectious diseases, complete with detailed, actionable experimental protocols and workflows. This guide serves as a foundational resource for scientists seeking to explore the untapped potential of this promising chemical entity.

Introduction: The Aminophenol Scaffold - A Privileged Structure in Chemical Research

The aminophenol moiety is a cornerstone in the development of a vast array of functional molecules. Its unique combination of a nucleophilic amino group and a phenolic hydroxyl group on an aromatic ring bestows it with a rich and versatile chemical reactivity. This has led to the successful development of aminophenol-based compounds across a spectrum of applications, from pharmaceuticals and agrochemicals to dyes and polymers. This compound, a specific N-alkylated derivative of p-cresol, presents an intriguing, underexplored variation on this theme. Its ethylamino and methyl substituents are expected to modulate its electronic and steric properties, offering a unique profile for investigation.

Current and Potential Industrial Applications

Initial data suggests that this compound, also known as 2-(Ethylamino)-p-cresol, has potential utility in several industrial domains. These applications provide a logical starting point for further academic and commercial research.

Antioxidant in Lubricants

The phenolic hydroxyl group is a well-known scavenger of free radicals. The electron-donating nature of the ethylamino and methyl groups is likely to enhance this antioxidant potential.

-

Hypothesized Mechanism: In lubricant systems, oxidative degradation is a primary cause of failure. This compound can interrupt the radical chain reactions responsible for oxidation by donating a hydrogen atom from its hydroxyl group to form a stable phenoxyl radical. The ethylamino and methyl groups can further stabilize this radical through resonance and inductive effects, enhancing its efficacy as a chain-breaking antioxidant.

Corrosion Inhibition

Aminophenol derivatives are recognized for their ability to protect metal surfaces from corrosion.

-

Hypothesized Mechanism: The lone pair of electrons on the nitrogen atom of the ethylamino group, as well as the pi-electrons of the aromatic ring, can coordinate with vacant d-orbitals of metal atoms, forming a protective film on the metal surface. This film acts as a barrier to corrosive agents. The hydrophobicity imparted by the ethyl and methyl groups can further enhance this protective layer by repelling water from the metal surface.

Potential Research Applications in Drug Discovery and Development

The true potential of this compound likely lies in its application as a scaffold for the development of novel therapeutic agents. The following sections outline promising avenues for research, grounded in the established biological activities of related aminophenol compounds.

Anticancer Agent Development

A significant body of research highlights the antiproliferative and pro-apoptotic effects of p-aminophenol derivatives.[1] The structural similarity of this compound to these compounds makes it a compelling candidate for cancer research.

-

Hypothesized Mechanism of Action: The aminophenol core can induce oxidative stress within cancer cells, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.[2] The N-ethyl group may influence cellular uptake and target engagement.

Caption: Proposed workflow for evaluating the anticancer potential of this compound.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with varying concentrations of the compound and a vehicle control.

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neuroprotective Agent Exploration

The antioxidant properties of phenolic compounds are of significant interest in the context of neurodegenerative diseases, where oxidative stress is a key pathological feature.

-

Hypothesized Mechanism of Action: this compound may protect neurons from oxidative damage by scavenging free radicals and reducing lipid peroxidation in the brain.

Caption: A streamlined workflow for the antimicrobial evaluation of this compound.

-

Prepare Inoculum: Grow microbial strains to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at the appropriate temperature for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proposed Synthesis Route

A plausible and efficient method for the synthesis of this compound is via reductive amination of 2-hydroxy-5-methylbenzaldehyde with ethylamine.

Caption: Proposed synthetic pathway for this compound.

Conclusion and Future Directions

This compound represents a molecule with considerable, yet largely unexplored, potential. Its structural features, shared with a class of compounds known for their diverse industrial and biological activities, strongly suggest that it is a worthwhile candidate for further investigation. The proposed research applications in materials science and medicinal chemistry, supported by detailed experimental workflows, provide a clear roadmap for researchers to begin unlocking the potential of this intriguing aminophenol derivative. Future work should focus on the efficient synthesis and purification of this compound, followed by a systematic evaluation of its properties in the outlined application areas. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the aminophenol class and may lead to the development of novel, high-value chemical products.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link] [3]2. Takahashi, N., et al. (2008). p-Dodecylaminophenol derived from the synthetic retinoid, fenretinide: antitumor efficacy in vitro and in vivo against human prostate cancer and mechanism of action. International Journal of Cancer, 122(3), 689-698. [Link] [1]3. PubChem. 2-[[2-(2,5-Dimethoxy-4-methylphenyl)ethylamino]methyl]phenol. National Center for Biotechnology Information. [Link]

-

Ade, S. B., Deshpande, M. N., & Kolhatkar, D. G. (2012). Synthesis, Characterization and Biological Studies of 2-[1-(2-Hydroxy-Phenyl)- Ethylidene Amino]-4-Methyl-Phenol with Ti(IV) and Zr(IV) Complexes. International Journal of ChemTech Research, 4(2), 578-583. [Link]

-

SIELC Technologies. (2018). 2-(Ethylamino)-p-cresol. [Link] [4]6. Google Patents. [5][6]7. World Intellectual Property Organization. PATENTSCOPE. [Link] [7]8. Sakurai, K., et al. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Journal of Clinical Biochemistry and Nutrition, 70(2), 123-128. [Link] [2]9. Nguyen, H. T. T., et al. (2021). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Letters in Organic Chemistry, 18(1), 1-11. [Link]

-

ResearchGate. (2023). Influence of functional group position in aminophenols on corrosion inhibition efficiency under carbonation exposure. [Link]

-

LookChem. (n.d.). Cas 42485-84-7,2-(ethylamino)-p-cresol. [Link] [8]12. Local Pharma Guide. (n.d.). CAS NO. 42485-84-7 | 2-(ethylamino)-p-cresol | C9H13NO. [Link]

-

Khan, K. M., et al. (2017). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 22(7), 1149. [Link] [9]14. Pharmapproach. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

-

Yildirim, P., et al. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299. [Link]

-

Intellectual Property Owners Association. (n.d.). Patent Research and Analysis Google Patents. [Link]

-

ChemBK. 3-ETHYLAMINO-4-CRESOL. [Link] [10]20. Khan, K. M., et al. (2017). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. ResearchGate. [Link]

-

Abu-Yamin, A. A. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. ResearchGate. [Link]

-

World Intellectual Property Organization. PATENTSCOPE. [Link] [11]23. World Intellectual Property Organization. PATENTSCOPE Advanced Search. [Link]

-

ChemSynthesis. 4-amino-2-[(2-hydroxy-ethylamino)-methyl]-phenol. [Link] [12]25. Google Patents. Preparation of N-acetyl-p-aminophenol.

-

ResearchGate. (2022). Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. [Link]

- Google Patents. Use of amine compounds as corrosion inhibitors.

-

Wang, C., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1145. [Link]

-

Kuznetsov, Y. I., et al. (2021). Comprehensive Study of the Action of Corrosion Inhibitors Based on Quaternary Ammonium Compounds in Solutions of Hydrochloric and Sulfamic Acids. Molecules, 26(24), 7623. [Link]

- Google Patents.

Sources

- 1. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H13NO | CID 3016365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Ethylamino)-p-cresol | SIELC Technologies [sielc.com]

- 5. Google Patents Advanced Search [patents.google.com]

- 6. Google Patents [patents.google.com]

- 7. PATENTSCOPE [wipo.int]

- 8. Cas 42485-84-7,2-(ethylamino)-p-cresol | lookchem [lookchem.com]

- 9. mdpi.com [mdpi.com]

- 10. chembk.com [chembk.com]

- 11. patentscope.wipo.int [patentscope.wipo.int]

- 12. chemsynthesis.com [chemsynthesis.com]

literature review of "2-(Ethylamino)-4-methylphenol" studies

The following technical guide is structured as an advanced monograph for research and development professionals in the cosmetic and pharmaceutical sciences. It synthesizes chemical engineering principles with toxicological safety assessments.

CAS No: 42485-84-7 Functional Class: Oxidative Coupler / Secondary Aminophenol Application: High-Performance Hair Colorant Synthesis

Executive Summary

2-(Ethylamino)-4-methylphenol represents a specialized class of secondary aminophenol couplers used in oxidative hair dyeing systems. Unlike its primary amine analog (2-amino-4-methylphenol), the N-ethyl substitution introduces steric bulk and increased lipophilicity (LogP ~2.9), modulating both the reaction kinetics with primary intermediates (e.g., p-phenylenediamine) and the final color spectrum. This guide details the synthesis, reaction mechanisms, and safety profile of this compound, providing a roadmap for its utilization in formulating stable, vibrant permanent hair colors.

Chemical Identity & Physicochemical Properties